molecular formula C21H26N4O4 B2801232 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 1049421-43-3

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2801232
M. Wt: 398.463
InChI Key: UNHMTKUFFYSRDF-UHFFFAOYSA-N
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Description

A chemical compound’s description typically includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle formula or a 3D model.



Synthesis Analysis

This involves studying the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves studying the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity.


Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting further studies that could be done based on the known properties and uses of the compound.


properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-24-8-4-5-16(24)17(25-9-2-3-10-25)14-22-20(26)21(27)23-15-6-7-18-19(13-15)29-12-11-28-18/h4-8,13,17H,2-3,9-12,14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHMTKUFFYSRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

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